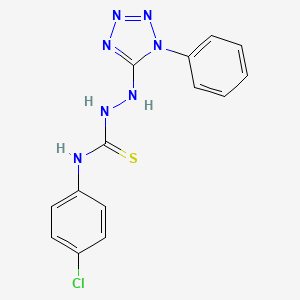
N-(4-chlorophenyl)-2-(1-phenyl-1H-tetrazol-5-yl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(1-phenyl-1H-tetrazol-5-yl)hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CPTH is a hydrazine derivative that has been found to exhibit anti-cancer properties, making it a promising candidate for the development of new cancer treatments. In
Aplicaciones Científicas De Investigación
Anti-Malarial Activity
Compounds containing the hydrazinecarbothioamide moiety have been synthesized and evaluated for their anti-malarial properties. A study by Divatia et al. (2014) synthesized a series of thiosemicarbazone derivatives containing a benzimidazole moiety, which were then assessed for their in vitro anti-malarial activity. Some of the synthesized compounds exhibited good antimalarial activity, indicating the potential of such structures in developing new anti-malarial agents Divatia, S. M., Rajani, D., Rajani, S. D., & Patel, H. (2014). Arabian Journal of Chemistry.
Anticonvulsant Evaluation
Newer benzimidazole derivatives, including those with a hydrazinecarbothioamide component, have been designed, synthesized, and evaluated for their anticonvulsant activity. Bhrigu et al. (2012) found that certain compounds within this class showed potent anticonvulsant results in both maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with minimal neurotoxicity at specific doses. This suggests the potential of such compounds in the development of new anticonvulsant medications Bhrigu, B., Siddiqui, N., Pathak, D., Alam, M., Ali, R., & Azad, B. (2012). Acta Poloniae Pharmaceutica.
DNA Binding and Antimicrobial Activity
The ability of certain hydrazinecarbothioamide derivatives to bind with DNA and exhibit antimicrobial properties has been studied. Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, which showed intercalation binding mode with SS-DNA and demonstrated remarkable efficacy against both examined microbes and cancer cells. This highlights the potential application of such compounds in developing new antimicrobial and anticancer agents Farghaly, T., Abo Alnaja, A. M., El‐Ghamry, H., & Shaaban, M. (2020). Bioorganic Chemistry.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN7S/c15-10-6-8-11(9-7-10)16-14(23)19-17-13-18-20-21-22(13)12-4-2-1-3-5-12/h1-9H,(H2,16,19,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDXORIWBBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NNC(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2766375.png)
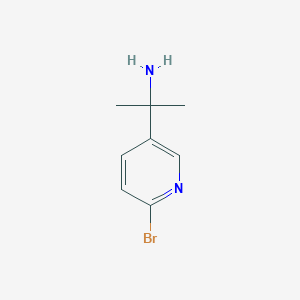
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
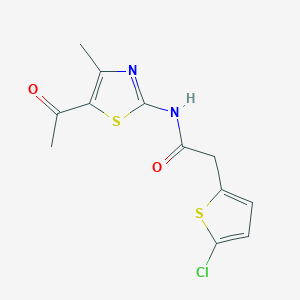
![Ethyl 2-[(4-formylpiperazine-1-carbonyl)amino]acetate](/img/structure/B2766384.png)
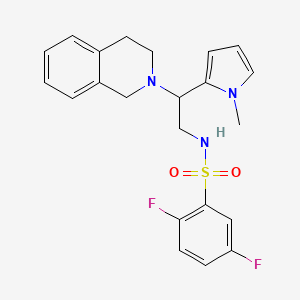
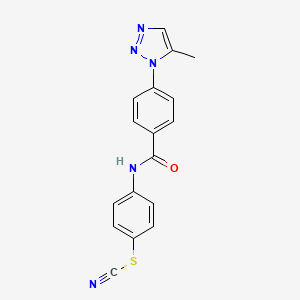
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
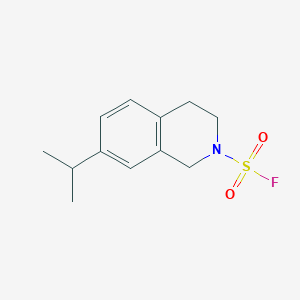
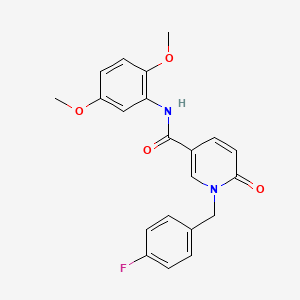
![N-(4-chlorophenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2766391.png)
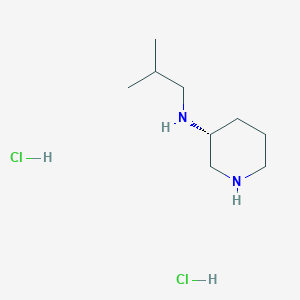
![1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2766395.png)